Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate

Catalog No.
S11580290
CAS No.
M.F
C16H18N2O4S
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]ac...

Product Name

Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate

IUPAC Name

ethyl 2-[2-[(2-ethoxybenzoyl)amino]-1,3-thiazol-4-yl]acetate

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C16H18N2O4S/c1-3-21-13-8-6-5-7-12(13)15(20)18-16-17-11(10-23-16)9-14(19)22-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,20)

InChI Key

OWHFYBNJOHFYNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC(=CS2)CC(=O)OCC

Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate is a synthetic organic compound characterized by its unique thiazole structure combined with an ethoxybenzamido moiety. This compound belongs to a class of derivatives that are of significant interest in medicinal chemistry due to their potential biological activities. The molecular formula of this compound is C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S, and it has a molecular weight of approximately 284.35 g/mol. Its structure features an ethyl acetate group linked to a thiazole ring, which is substituted with an ethoxybenzamido group, contributing to its chemical reactivity and biological properties.

Typical for compounds containing thiazole and amide functionalities:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding thiazole carboxylic acid and ethanol.
  • Nucleophilic Substitution: The thiazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction: The compound can be reduced to form amine derivatives, which may exhibit different biological activities.

Research indicates that compounds similar to Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate possess diverse biological activities, including:

  • Antimicrobial Properties: Many thiazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest potential anticancer effects due to the ability of thiazole compounds to inhibit specific enzymes involved in tumor progression.
  • Anti-inflammatory Effects: Compounds with similar structures may also exhibit anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.

The synthesis of Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate typically involves several steps:

  • Formation of Thiazole Ring: A thioamide reacts with an α-halo ester in the presence of a base to form the thiazole ring.
  • Amidation Reaction: The thiazole derivative is then reacted with 2-ethoxybenzoic acid chloride under basic conditions to introduce the ethoxybenzamido group.
  • Esterification: Finally, the carboxylic acid group is esterified using ethanol and an acid catalyst to yield Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate.

Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may allow for applications in developing new materials with specific functionalities.

Studies on Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate's interactions with biological targets are crucial for understanding its mechanism of action. Research has shown that similar compounds interact with enzymes involved in cell wall synthesis in bacteria, which could lead to their use as antibiotics. Additionally, investigations into their binding affinities and inhibition constants against specific targets are ongoing.

Several compounds share structural similarities with Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylateContains phenyl and carboxylic acid groupsAntimicrobialDifferent substitution pattern
Ethyl 2-(4-methylbenzamido)-1,3-thiazole-4-carboxylateMethyl substitution on benzamideAnticancerVariation in benzamide structure
Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylateDihydrothiophene instead of thiazoleAntimicrobialDifferent ring structure

The uniqueness of Ethyl 2-[2-(2-ethoxybenzamido)-1,3-thiazol-4-YL]acetate lies in its specific combination of the ethoxybenzamido and thiazole moieties, which may contribute to distinct chemical reactivity and biological properties not found in other similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

334.09872823 g/mol

Monoisotopic Mass

334.09872823 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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